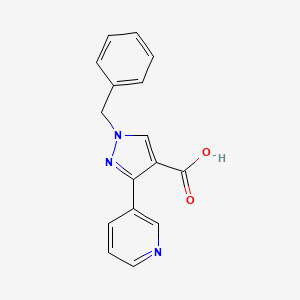

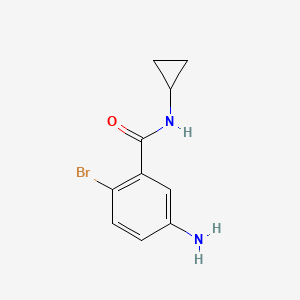

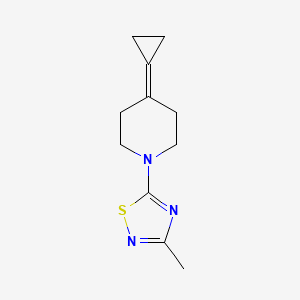

1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C16H13N3O2 and a molecular weight of 279.29 .

Synthesis Analysis

The synthesis of pyridine derivatives, which includes “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid”, has been reported in several studies. One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . Another study mentions the synthesis of pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone .

Molecular Structure Analysis

The molecular structure of “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” can be analyzed using various spectroscopic techniques. For instance, infrared, ultra-violet, and 1H-NMR spectroscopy can be used to characterize the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid” can be determined using various analytical techniques. For instance, the molecular weight of the compound is 279.29 g/mol . Other properties such as solubility, melting point, boiling point, etc., are not explicitly mentioned in the retrieved literature.

Scientific Research Applications

Anticoronaviral Activity

1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid has been investigated for its potential as an anticoronaviral agent . In particular, it inhibits the activity of coronaviruses, which is especially relevant given the global impact of COVID-19. Researchers have obtained anti-coronaviral activity data from ChEMBL .

Indazole Synthesis

Indazoles are heterocyclic compounds with diverse applications. Recent synthetic approaches have explored the synthesis of both 1H-indazoles and 2H-indazoles . Strategies include transition metal-catalyzed reactions and reductive cyclization reactions . While 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid is not an indazole itself, its structural features may inspire novel synthetic routes.

Cytotoxicity Studies

Researchers have designed and synthesized a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These compounds were screened for in vitro cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The 1-benzyl-3-pyridin-3-yl-1H-pyrazole-4-carboxylic acid scaffold may serve as a starting point for similar investigations .

properties

IUPAC Name |

1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2/c20-16(21)14-11-19(10-12-5-2-1-3-6-12)18-15(14)13-7-4-8-17-9-13/h1-9,11H,10H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATVJFJAXPSEFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301331235 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24835106 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-benzyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid | |

CAS RN |

956959-59-4 |

Source

|

| Record name | 1-benzyl-3-pyridin-3-ylpyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301331235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-(6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)carbamate](/img/structure/B2678881.png)

![N-(2,4-difluorophenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2678887.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2678894.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2678896.png)